molecular formula C15H14ClFN2O3 B5657592 4-{[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}morpholine

4-{[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}morpholine

Cat. No. B5657592
M. Wt: 324.73 g/mol
InChI Key: UTJCRYKDPUYAPK-UHFFFAOYSA-N
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Description

  • "4-{[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}morpholine" is a complex organic molecule. This compound, like other similar compounds, has been synthesized and studied for various properties, including molecular structure and biological activity.

  • Synthesis Analysis:

    • Synthesis of similar morpholine derivatives typically involves multiple steps, including refluxing, oximation, chlorination, cyclization, hydrolysis, and acyl chlorination. For instance, a compound synthesized by Mamatha S.V et al. (2019) involved refluxing 1,3,4 oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride, characterized by NMR, IR, and Mass spectral studies (Mamatha S.V et al., 2019).
  • Molecular Structure Analysis:

    • X-ray diffraction studies are often used to confirm the molecular structure of such compounds. For example, the study by Mamatha S.V et al. used single crystal X-ray diffraction to determine the structure of a related compound (Mamatha S.V et al., 2019).
  • Chemical Reactions and Properties:

    • These compounds can exhibit a range of chemical reactions depending on the functional groups present. The compound mentioned in Mamatha S.V et al.’s study showed significant anti-tuberculosis activity, illustrating its biological reactivity (Mamatha S.V et al., 2019).
  • Physical Properties Analysis:

    • The physical properties, such as melting point, solubility, and crystal structure, can be determined using various spectroscopic and crystallographic techniques. For example, the compound in Mamatha S.V et al.’s study was characterized by its monoclinic crystal system and lattice parameters determined through X-ray diffraction (Mamatha S.V et al., 2019).
  • Chemical Properties Analysis:

    • Chemical properties, including reactivity with other compounds, can be predicted based on the functional groups present in the molecule. Studies often involve exploring the bioactivity of these compounds, such as their antibacterial, antioxidant, or anti-diabetic properties, as seen in the study by Mamatha S.V et al. (Mamatha S.V et al., 2019).

Mechanism of Action

Target of Action

The primary targets of the compound “4-{[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}morpholine” are currently unknown. This compound is a part of a collection of rare and unique chemicals provided to early discovery researchers

Pharmacokinetics

Its water solubility at 25℃ is 68.42mg/L , which may influence its absorption and distribution in the body. The compound’s stability is sensitive to light and humidity , which could impact its metabolism and excretion. More comprehensive pharmacokinetic studies are needed to understand the impact of these properties on the compound’s bioavailability.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its stability is sensitive to light and humidity , which could affect its efficacy Moreover, the compound’s action may also be influenced by factors such as pH, temperature, and the presence of other molecules in its environment

properties

IUPAC Name

[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClFN2O3/c1-9-12(15(20)19-5-7-21-8-6-19)14(18-22-9)13-10(16)3-2-4-11(13)17/h2-4H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTJCRYKDPUYAPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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